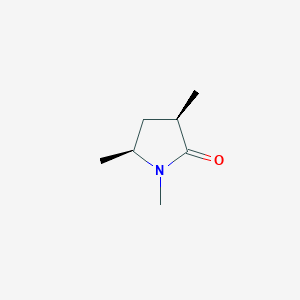
(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid, also known as (S)-Boc-Pyrrolidine-3-carboxylic acid, is a chiral intermediate used in the synthesis of various drugs, including prodrugs and peptidomimetics. It is an important organic intermediate and is widely used in the synthesis of a variety of compounds. It is an important building block for the synthesis of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Functionalization
- C-H Functionalization : Cyclic amines, including pyrrolidine derivatives, undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process, promoted by carboxylic acid, leads to the formation of ring-fused pyrrolines, which can be oxidized to pyrroles or reduced back to pyrrolidines, showcasing a method for the modification of pyrrolidine structures for various applications (Kang et al., 2015).
Coordination Chemistry and Photophysical Properties
- Lanthanide-based Coordination Polymers : New aromatic carboxylic acids, derived from 3,5-dihydroxy benzoic acid by substituting hydroxyl hydrogens with benzyl and pyridyl moieties, have been used to support lanthanide coordination compounds. These compounds exhibit interesting photophysical properties, including luminescence, highlighting potential applications in materials science and photonics (Sivakumar et al., 2011).
Organic Synthesis and Drug Analog Development
- Synthesis of Pregabalin Analogs : A study detailed the stereoselective alkylation of a chiral pyrrolidin-2-one to produce a restricted analog of pregabalin, demonstrating the utility of pyrrolidine derivatives in synthesizing bioactive molecules (Galeazzi et al., 2003).
Crystallography and Molecular Structure
- Co-crystal Structure Analysis : Research on the co-crystal structure of benzoic acid with pyrrolidine derivatives showed the formation of hydrogen-bonded networks, providing insights into the molecular interactions and assembly of complex structures (Chesna et al., 2017).
Catalysis and Synthetic Methodologies
- Oxidative Transformations : The use of tetrakis(pyridine)silver(II) peroxodisulfate for the oxidation of various organic substrates, including the transformation of aromatic aldehydes to carboxylic acids, showcases the role of pyrrolidine derivatives in facilitating or undergoing oxidative chemical transformations (Firouzabadi et al., 1992).
Molecular Design and Pharmacology
- Analgesic and Anti-inflammatory Properties : The synthesis and evaluation of pyrrolidine derivatives for their potential analgesic and anti-inflammatory properties highlight the medicinal chemistry applications of these compounds (Muchowski et al., 1985).
Safety and Hazards
Propiedades
IUPAC Name |
(3S)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSASVUTVTRNJHA-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578523 | |
| Record name | (3S)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192214-00-9 | |
| Record name | (3S)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
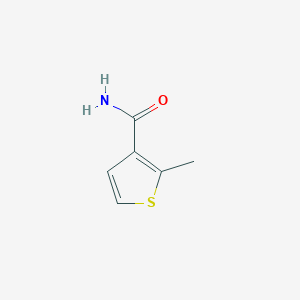
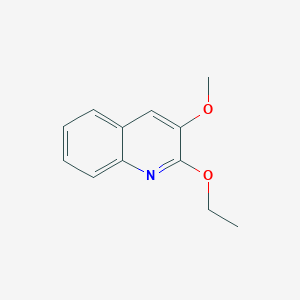
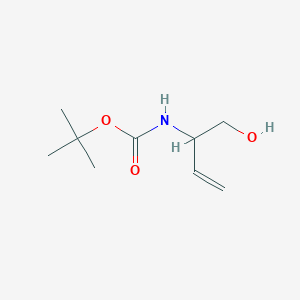
![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)
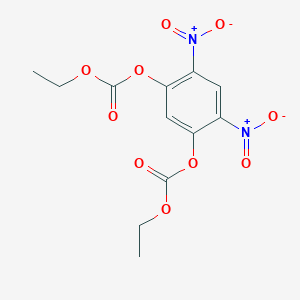


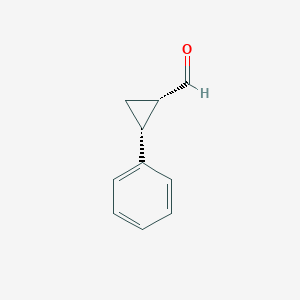
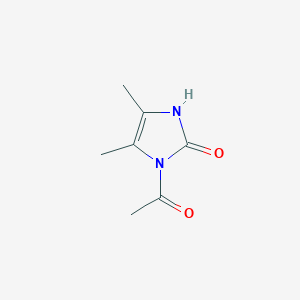
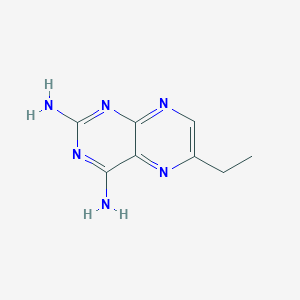
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol](/img/structure/B70986.png)


